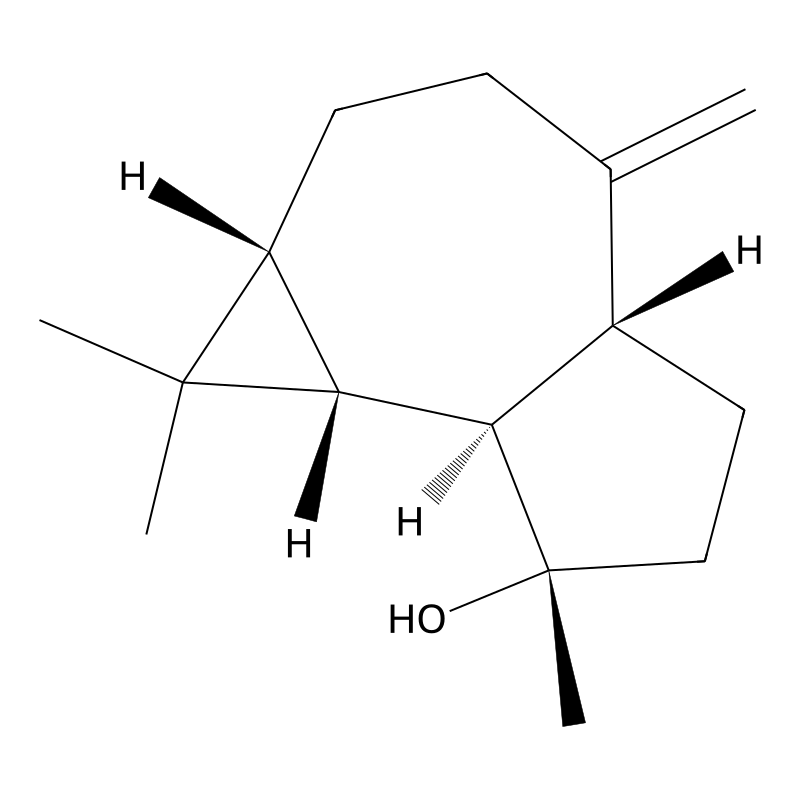Spathulenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Spathulenol is a tricyclic sesquiterpene alcohol characterized by its unique structure, which resembles the azulenes. It is classified within the group of organic compounds known as 5,10-cycloaromadendrane sesquiterpenoids. The molecular formula for spathulenol is C15H24O, and it has a molecular weight of approximately 220.35 g/mol. This compound is primarily found in various plants, including oregano (Origanum vulgare) and several species of the Artemisia genus, such as tarragon (Artemisia dracunculus) and mugwort (Artemisia vulgaris) .
The mechanism of action of spathulenol is not fully elucidated. However, some studies suggest it may have anti-inflammatory and antimicrobial properties []. These effects could be due to interactions with cellular processes or enzymes, but more research is needed to understand the specific mechanisms involved.
Further Research Needed:
More research is needed to fully understand the properties and potential applications of spathulenol. This includes studies on its:
- Biosynthesis pathways in plants.
- Biological activities and potential health benefits.
- Safety profile and potential toxicity.
Anti-inflammatory and Anti-nociceptive Properties
Studies suggest that spathulenol exhibits promising anti-inflammatory and anti-nociceptive (pain-relieving) effects. Research on the essential oil of Psidium guineense, which contains spathulenol as a major component, demonstrated its ability to reduce inflammation and pain sensitivity in mice models []. Furthermore, isolated spathulenol displayed significant anti-inflammatory and anti-nociceptive activity in various models, including those for acute and chronic pain [].
Potential for Cancer Treatment
Spathulenol, either alone or as a component of essential oils, has shown potential anti-tumor activity in some studies. For instance, research on the essential oil of Annona vepretorum, rich in spathulenol, revealed its cytotoxic effects against various cancer cell lines []. Additionally, the essential oil and purified spathulenol from Psidium guineense exhibited antiproliferative activity against cancer cells in vitro []. However, it's crucial to note that these findings are preliminary and further research is necessary to determine the effectiveness and safety of spathulenol in cancer treatment.
Other Areas of Research
Spathulenol is also being explored for its potential applications in other areas, including:
- Antioxidant activity: Studies suggest that spathulenol possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
- Antimicrobial activity: Some research indicates that spathulenol might have antimicrobial activity against certain bacteria and fungi []. However, more research is required to confirm this and understand its potential mechanisms.
Spathulenol exhibits significant biological activities:
- Anticholinesterase Activity: It inhibits the enzyme acetylcholinesterase, which is crucial for neurotransmission .
- Antinociceptive and Antihyperalgesic Effects: Studies have shown that spathulenol can reduce pain sensitivity and hyperalgesia .
- Antimycobacterial Properties: It has demonstrated effectiveness against Mycobacterium species, suggesting potential applications in treating tuberculosis .
These bioactivities make spathulenol a compound of interest in pharmacological research.
Spathulenol can be synthesized through several methods:
- Ozonolysis of Aromadendrene: This method involves two sequential ozonizations leading to the formation of spathulenol .
- Extraction from Plant Sources: It can be isolated from essential oils derived from plants like oregano and Artemisia species through distillation methods .
These synthesis methods highlight both synthetic and natural avenues for obtaining spathulenol.
Spathulenol has various applications:
- Pharmaceuticals: Due to its anticholinesterase and antimycobacterial properties, it holds potential in developing medications for neurological disorders and infections.
- Agriculture: Its insecticidal properties suggest that it could be used in environmentally friendly pest control strategies .
- Aromatherapy: As a component of essential oils, spathulenol contributes to the aromatic profile of various herbal products.
Research indicates that spathulenol interacts with several biological pathways:
- Lipid Metabolism: It plays a role in lipid peroxidation processes .
- Cell Signaling: Its interactions may influence cellular signaling pathways, although specific mechanisms require further investigation .
These interactions underscore its relevance in both health and disease contexts.
Spathulenol shares structural similarities with other sesquiterpenes. Below are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties; used in cannabis products. |
| Farnesene | Sesquiterpene | Known for its role in plant defense mechanisms; has insect-repelling properties. |
| Germacrene D | Sesquiterpene | Found in many essential oils; recognized for its antimicrobial activity. |
Spathulenol's unique features include its specific tricyclic structure and notable bioactivities that differentiate it from these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
UNII
Wikipedia
Dibromodiethyl_sulfoxide








